2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.: 1604722-17-9
VCID: VC3028663
InChI: InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl
Molecular Formula: C11H11BClNO4
Molecular Weight: 267.47 g/mol

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.: 1604722-17-9

Cat. No.: VC3028663

Molecular Formula: C11H11BClNO4

Molecular Weight: 267.47 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - 1604722-17-9

Specification

CAS No. 1604722-17-9
Molecular Formula C11H11BClNO4
Molecular Weight 267.47 g/mol
IUPAC Name 2-(3-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Standard InChI Key MFTTTXKHIMZGGS-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Identifiers

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is identified by the CAS Registry Number 1604722-17-9 . It possesses a molecular formula of C11H11BClNO4 with a molecular weight that can be calculated based on its constituent elements. The compound's structural identity is further defined through various chemical identifiers:

  • SMILES Notation: B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl

  • InChI: InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3

  • InChIKey: MFTTTXKHIMZGGS-UHFFFAOYSA-N

Molecular Structure

The structural framework of 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione centers around a tetrahedral boron atom that serves as the connecting point between the 3-chlorophenyl group and the MIDA ligand . The MIDA portion forms an eight-membered heterocyclic ring system that includes the boron atom, two oxygen atoms (from the carboxylate groups), and a nitrogen atom. This arrangement creates a distinctive structural motif characteristic of MIDA boronates.

The 3-chlorophenyl substituent features a chlorine atom at the meta position of the phenyl ring, which contributes to the compound's unique electronic properties. This positional isomerism distinguishes it from the para-substituted analog and influences its reactivity patterns in various chemical transformations.

Analytical Data and Physical Properties

Mass Spectrometry and Collision Cross Section Data

Mass spectrometric analysis of 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione provides valuable data for its identification and characterization. The predicted collision cross section (CCS) values for various adducts of this compound are presented in Table 1:

Table 1: Predicted Collision Cross Section Data for 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Adductm/zPredicted CCS (Ų)
[M+H]⁺268.05425154.0
[M+Na]⁺290.03619158.5
[M+NH₄]⁺285.08079156.4
[M+K]⁺306.01013157.7
[M-H]⁻266.03969155.6
[M+Na-2H]⁻288.02164156.7
[M]⁺267.04642155.1
[M]⁻267.04752155.1

These CCS values, which represent the effective area of the molecule that is available for interaction with buffer gas during ion mobility spectrometry, are instrumental in the identification and structural analysis of the compound using advanced mass spectrometric techniques .

The MIDA Boronate Framework: Context and Significance

General Properties of MIDA Boronates

MIDA boronates represent a class of organoboron compounds characterized by the coordination of N-methyliminodiacetic acid to a boron center. This coordination creates a tetrahedral geometry around the boron atom and results in a unique eight-membered ring system. The 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exemplifies this structural motif .

Stability and Reactivity Characteristics

The MIDA ligand confers exceptional stability to the boron center through strong coordination from both oxygen and nitrogen atoms. This tridentate chelation significantly modifies the reactivity of the boron-carbon bond compared to simple boronic acids or esters. The enhanced stability allows MIDA boronates to withstand various reaction conditions that would typically lead to degradation of other organoboron species .

This stability is particularly valuable in multi-step synthetic sequences where controlled reactivity is essential. Under specific conditions, such as basic aqueous environments, MIDA boronates can undergo hydrolysis to release the corresponding boronic acids, acting as protected forms of these more reactive species.

Structural Analogs and Comparative Analysis

Related MIDA Boronates

Several compounds share structural similarities with 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, differing primarily in the substitution pattern on the phenyl ring or the nature of the aryl group. Notable examples include:

  • 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Features a chlorine atom at the para position of the phenyl ring, which alters its electronic properties compared to the meta-substituted analog.

  • 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains a bromine substituent at the para position, which affects its reactivity and potential applications in cross-coupling reactions .

  • 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione: A simpler analog with a methyl group attached to boron instead of an aryl group, often referred to as "methylboronic acid MIDA ester" .

Structure-Property Relationships

The position of substituents on the phenyl ring (meta versus para) can significantly influence the electronic properties and reactivity of these compounds. The 3-chlorophenyl group in 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione provides distinct electronic effects compared to its para-substituted counterpart. The meta position chlorine creates an electronic environment that affects both the boron center's Lewis acidity and the phenyl ring's reactivity in various transformations.

This positional isomerism can lead to differences in:

  • Stability of the B-C bond

  • Reactivity in transmetalation processes during cross-coupling reactions

  • Susceptibility to protodeboronation

  • Interactions with catalysts and reagents in synthetic applications

Synthetic Approaches and Preparation Methods

Purification and Characterization

The purification of MIDA boronates typically involves column chromatography, with common eluent systems including mixtures of petroleum ether and ethyl acetate . For instance, related compounds such as 2-(1-(3-chlorophenyl)cyclopropyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have been purified using flash column chromatography to afford white solid products .

Characterization of these compounds generally employs standard analytical techniques including NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and in some cases, X-ray crystallography for definitive structural confirmation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and related MIDA boronates lies in cross-coupling reactions, particularly those involving the transfer of the aryl group to various coupling partners. The controlled release of the corresponding boronic acid under specific conditions makes these compounds valuable in Suzuki-Miyaura coupling reactions where slow addition of the boronic acid is advantageous .

Iterative Cross-Coupling Strategies

MIDA boronates have emerged as key components in iterative cross-coupling strategies for the synthesis of complex molecules. The ability to selectively unmask the boronic acid functionality under controlled conditions, while leaving other functional groups intact, enables the sequential construction of complex molecular architectures. The 3-chlorophenyl moiety in 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione provides a functional handle for further elaboration in such synthetic sequences.

Building Block in Medicinal Chemistry

Chlorophenyl groups are prevalent structural motifs in medicinal chemistry, and 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione could serve as a valuable building block for the incorporation of the 3-chlorophenyl moiety into molecules of pharmaceutical interest. The stability of the MIDA boronate allows for compatibility with a wide range of reaction conditions that might be encountered in multi-step synthesis of drug candidates.

Future Research Directions

Expanding Synthetic Applications

Future research involving 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione could focus on expanding its application in various synthetic transformations. Recent advances in MIDA boronate chemistry, including hypervalent iodine-mediated reactions and photocatalytic cyclopropanation of alkenyl MIDA boronates , suggest potential new reactivity patterns that could be explored with this compound.

Structure-Activity Relationship Studies

Comparative studies of 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione with other halogenated phenyl MIDA boronates could provide valuable insights into structure-activity relationships. These studies could elucidate how the position and nature of substituents on the phenyl ring influence reactivity, stability, and utility in various synthetic applications.

Development of New Methodologies

The development of new methodologies that specifically exploit the unique electronic properties of the 3-chlorophenyl group in this compound could lead to novel synthetic transformations. Particularly promising areas include selective functionalization of the aromatic ring, exploiting the directing effects of the chlorine substituent, and developing conditions for controlled transmetalation processes.

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